2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide
Overview
Description
2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H18ClNOS and its molecular weight is 367.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0797631 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antibiofilm Activities
Compounds related to 2-chloro-N-(diphenylmethyl)-5-(methylthio)benzamide have shown significant antimicrobial activities against a range of bacterial and fungal strains. Research by Limban et al. (2011) demonstrated the potential of acylthioureas derivatives, including those with structural similarities to this compound, in combating microbial cells both in free and biofilm-embedded states. The study highlighted their efficacy particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm formation capabilities (Limban, Marutescu, & Chifiriuc, 2011). Similarly, Limban et al. (2020) synthesized derivatives based on a structurally similar compound, showing promising antibacterial and antifungal activities, with low minimum inhibitory concentration values. In silico docking suggested these compounds could inhibit DNA replication by targeting DNA gyrase in Staphylococcus aureus (Limban et al., 2020).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) explored the use of aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through reactions involving similar molecular frameworks, for the removal of heavy metal ions from aqueous solutions. These compounds exhibited high adsorption capacities for Pb(II), Cd(II), Cu(II), and Cr(III), indicating their potential in environmental remediation (Ravikumar et al., 2011).
Anticancer Activities
Eman H. Youssef et al. (2020) conducted a study on N-alkyl-2-(substitutedbenzamido) benzamides, preparing derivatives through reactions involving benzoxazine or DCC coupling. These compounds, including structures related to this compound, were evaluated for their anticancer activities against breast and liver cancer cell lines, showing potent cytotoxic activity. Molecular docking as agonists for human σ1 receptors suggested a mechanism for their anticancer effects (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Synthesis and Characterization of Polymers
Kazuhiro Yamanaka et al. (2000) reported on the preparation of hyperbranched aromatic polyimides using an AB2 type monomer, showcasing a method that could incorporate structures akin to this compound in the synthesis of advanced polymer materials. These polyimides, characterized by solubility in various organic solvents, point towards the compound's utility in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
Properties
IUPAC Name |
N-benzhydryl-2-chloro-5-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-25-17-12-13-19(22)18(14-17)21(24)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUQYKFAANBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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